molecular formula C11H20N2O2 B1321549 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 851526-81-3

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B1321549
CAS No.: 851526-81-3
M. Wt: 212.29 g/mol
InChI Key: MERPNGVRBNBTQH-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butyl group and the diazabicyclo framework contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction can be summarized as follows:

    Starting Material: Diazabicyclo precursor

    Reagent: Tert-butyl chloroformate

    Base: Triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazabicyclo framework, often facilitated by strong nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

    Substitution: Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions

Major Products Formed

    Oxidation: Oxidized derivatives of the diazabicyclo framework

    Reduction: Reduced derivatives, potentially amines or alcohols

    Substitution: Substituted diazabicyclo compounds

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazabicyclo framework can provide a rigid structure that enhances binding affinity and selectivity. The tert-butyl group may contribute to the compound’s lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other diazabicyclo compounds.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERPNGVRBNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 3
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 4
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

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